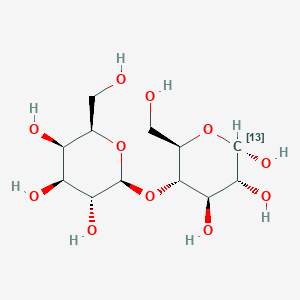

D-Lactose-1-13C

Description

Overview of D-Lactose-1-13C as a Targeted Isotopic Tracer

D-Lactose-1-¹³C is a specialized form of lactose (B1674315) where the carbon atom at the first position (C1) of the glucose unit is replaced with a ¹³C isotope. This specific labeling makes it a highly effective tracer for studying the digestion, absorption, and subsequent metabolism of lactose. When D-Lactose-1-¹³C is ingested, the ¹³C label can be tracked to understand how lactose is broken down into its constituent monosaccharides, glucose and galactose, by the enzyme lactase.

One of the primary applications of D-Lactose-1-¹³C is in the diagnosis of lactose malabsorption and intolerance. lactosolution.comnih.govnih.gov The ¹³C-lactose breath test is a non-invasive diagnostic tool that measures the amount of ¹³CO₂ in exhaled breath after the ingestion of ¹³C-labeled lactose. nih.gov In individuals with normal lactase activity, the labeled lactose is digested, and the ¹³C-glucose is absorbed and metabolized, leading to the production and exhalation of ¹³CO₂. nih.gov In those with lactase deficiency, the undigested lactose passes into the colon, where it is fermented by bacteria, producing various gases but a significantly lower amount of exhaled ¹³CO₂. lactosolution.com

Historical Context of ¹³C-Labeled Carbohydrates in Biological and Chemical Investigations

The use of isotopic tracers in metabolic research has a rich history. Early studies often employed radioactive isotopes, such as Carbon-14 (¹⁴C), to trace metabolic pathways. For instance, ¹⁴C-labeled lactose was used to develop techniques for measuring lactose absorption. rochester.edu However, the safety concerns associated with radioactive materials limited their application, especially in human studies.

The development of techniques to synthesize and detect stable isotopes like ¹³C opened new avenues for metabolic research. youtube.com Early investigations using ¹³C-labeled glucose helped to unravel the complexities of glycolysis and other central metabolic pathways. nih.gov These foundational studies demonstrated the feasibility and power of using ¹³C as a tracer to follow the fate of carbon atoms through intricate biochemical networks. The success of these early experiments with simpler carbohydrates paved the way for the development and application of more complex labeled sugars, including D-Lactose-1-¹³C, for studying specific metabolic processes and clinical conditions. nih.govyoutube.com The refinement of analytical techniques like NMR and mass spectrometry further enhanced the utility of ¹³C-labeled compounds, allowing for more precise and detailed metabolic analyses. youtube.com

Research Findings Utilizing ¹³C-Labeled Lactose

The following table summarizes key research findings from studies that have utilized ¹³C-labeled lactose to investigate various physiological and metabolic questions.

| Research Area | Study Focus | Key Findings | References |

|---|---|---|---|

| Lactose Maldigestion Diagnosis | Comparison of ¹³C-lactose digestion test with the hydrogen (H₂) breath test in Chinese and Dutch students. | The ¹³C-lactose digestion test, measuring ¹³C-glucose in plasma, indicated a higher prevalence of lactose maldigestion in a Caucasian population than the H₂ breath test. It was suggested to be a more accurate reflection of small intestinal lactose digestion capacity. | nih.gov |

| Lactase Deficiency Detection | Use of a ¹³CO₂ breath test with naturally ¹³C-enriched lactose to detect lactase deficiency in patients with gastrointestinal symptoms. | The ¹³CO₂ breath test was found to be more sensitive and specific than the H₂ breath test in detecting low jejunal lactase activity. A cutoff of 14.5% cumulative ¹³CO₂ excretion at 4 hours was established. | nih.gov |

| Gastrointestinal Transit Time | Evaluation of doubly labeled lactose-[¹³C, ¹⁵N]ureide to measure orocecal transit time (OCTT) in healthy adults. | The study demonstrated that the labeled lactose compound could be used to determine OCTT by measuring the appearance of ¹³CO₂ in the breath, indicating when the compound reached the cecum and was metabolized by bacteria. | nih.gov |

| Colonic Fermentation | Use of ¹³C-labeled lactose to trace microbial metabolism in an in vitro model of the human colon. | The technology allowed for the detailed characterization of colonic fermentation by tracing the incorporation of ¹³C into microbial biomass and various metabolites, including short-chain fatty acids. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1/i11+1 |

InChI Key |

GUBGYTABKSRVRQ-AFBKEXCISA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for D Lactose 1 13c and Its Derivatives

Chemical Synthesis Approaches for Positional ¹³C Labeling of Lactose (B1674315) Precursors

Chemical synthesis provides a direct and controllable route to introduce a ¹³C label at a specific position within the lactose molecule. These multi-step processes often involve the protection of reactive hydroxyl groups, activation of the anomeric carbon, and subsequent glycosylation to form the disaccharide.

Strategies for Acetylation and Bromination in Labeled Carbohydrate Synthesis

A common strategy in carbohydrate chemistry involves the protection of hydroxyl groups as esters, such as acetates, to prevent unwanted side reactions. nih.gov In the synthesis of lactose derivatives, D-lactose is often first peracetylated using acetic anhydride (B1165640) to yield D-lactose octaacetate. nih.gov This step ensures that all eight hydroxyl groups are rendered unreactive for subsequent transformations.

Following acetylation, the anomeric position (C-1 of the glucose unit) is selectively activated for glycosylation. This is typically achieved through bromination using a reagent like hydrogen bromide in acetic acid. nih.govvulcanchem.com This reaction proceeds with the displacement of the anomeric acetate (B1210297) to form a reactive glycosyl bromide, such as 1'-bromo-2',3',6',2,3,4,6-hepta-O-acetyl-α-D-lactose. nih.govvulcanchem.com This intermediate is a key precursor for the introduction of the ¹³C-labeled moiety. The strategic use of acetylation and bromination is a well-established method in the synthesis of various carbohydrate structures, including polyfluorinated carbohydrates. acs.orgscispace.com

Glycosylation Reactions for the Formation of D-Lactose-1-¹³C Analogues

With the activated glycosyl bromide in hand, the crucial glycosylation step can be performed to construct the disaccharide linkage. In the context of synthesizing D-Lactose-1-¹³C, a common approach involves reacting the peracetylated glycosyl bromide of galactose with a suitably protected glucose derivative that contains the ¹³C label at the C-1 position.

Alternatively, a ¹³C-labeled cyanide, such as K¹³CN, can be reacted with a precursor sugar that has one less carbon atom. osti.gov For instance, 3-O-β-D-galactopyranosyl-D-arabinose can be treated with K¹³CN to generate a mixture of 4-O-β-D-galactopyranosyl-D-(1-¹³C)glucose (which is D-Lactose-1-¹³C) and its mannose epimer. osti.gov The resulting disaccharides can then be separated chromatographically. osti.gov The choice of glycosylation method and reaction conditions, such as the use of specific catalysts and the nature of the acceptor nucleophile, can significantly influence the stereochemical outcome of the reaction. rsc.orgmasterorganicchemistry.com

Enzymatic Synthesis Protocols for D-Lactose-1-¹³C and ¹³C-Enriched Lactosamine Derivatives

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for the production of isotopically labeled carbohydrates. oup.com These approaches leverage the inherent catalytic activity of enzymes to achieve high yields and stereoselectivity under mild reaction conditions. oup.comnih.gov

Transglycosylation Applications for Labeled Oligosaccharide Production

Glycoside hydrolases (GHs) are enzymes that can catalyze the transfer of a glycosyl moiety from a donor to an acceptor molecule, a process known as transglycosylation. mdpi.com This reaction competes with hydrolysis, where water acts as the acceptor. researchgate.net By manipulating reaction conditions, such as using high concentrations of the acceptor substrate, the transglycosylation reaction can be favored, leading to the efficient synthesis of oligosaccharides. mdpi.comresearchgate.net

For instance, β-galactosidase from Bacillus circulans has been shown to be an effective biocatalyst for the production of lactosucrose (B1596573) and its analogues from lactose and sucrose. nih.gov In the context of ¹³C-labeling, a labeled donor or acceptor can be used in a transglycosylation reaction to produce a specifically labeled oligosaccharide. This approach has been utilized to produce a variety of oligosaccharides, including those with β-(1→6) linkages. nih.gov

Utilization of Specific Labeled Monosaccharide Precursors (e.g., UDP-D-[1-¹³C]-galactose)

A highly specific method for enzymatic synthesis involves the use of activated sugar nucleotides as donor substrates. UDP-D-[1-¹³C]-galactose, which can be prepared from D-[1-¹³C]galactose using a series of enzymatic reactions, is a key precursor for the synthesis of ¹³C-labeled galactosides. oup.comoup.com

Galactosyltransferases can then utilize UDP-D-[1-¹³C]-galactose to transfer the ¹³C-labeled galactose unit to a specific acceptor molecule with high efficiency. oup.comnih.govucsd.edu For example, partially purified UDPgalactosyltransferase from bovine milk has been used to synthesize millimolar quantities of various galactosyl saccharides, including those containing a ¹³C-enriched galactopyranosyl moiety. nih.gov This method allows for the precise incorporation of the ¹³C label at the desired position, yielding products with high isotopic purity. oup.com

Analytical Assessment of Isotopic Purity and Positional Labeling in Synthesized Compounds

Following the synthesis of D-Lactose-1-¹³C, it is crucial to verify both the isotopic enrichment and the specific position of the ¹³C label. A combination of analytical techniques is typically employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining the isotopic enrichment of the synthesized compound. vulcanchem.com By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the incorporation of the ¹³C isotope can be confirmed, and the percentage of enrichment can be calculated. acs.org Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for determining the molecular mass and purity of synthesized oligosaccharides. oup.comoup.com High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the exact position of the ¹³C label. vulcanchem.comosti.gov ¹³C NMR spectroscopy directly detects the ¹³C nucleus, and the chemical shift of the signal provides information about its chemical environment, thus confirming its location within the molecule. core.ac.ukd-nb.inforesearchgate.net Furthermore, the analysis of carbon-carbon coupling constants between the ¹³C-labeled carbon and adjacent carbons can provide conformational information about the glycosidic linkage. nih.gov

High-Performance Liquid Chromatography (HPLC) is often used to assess the chemical purity of the synthesized compound and to separate it from any unreacted starting materials or byproducts. oup.comnih.gov By integrating the peak areas in the HPLC chromatogram, the efficiency of the synthesis can be determined. oup.com

The combination of these analytical methods provides a comprehensive characterization of the synthesized D-Lactose-1-¹³C, ensuring its suitability for subsequent applications in metabolic research and other scientific studies. rti.orgresearchgate.net

Table of Research Findings

| Synthetic Approach | Key Reagents/Enzymes | Product(s) | Key Findings & Yields | Analytical Methods | Reference |

| Chemical Synthesis | K¹³CN, 3-O-β-D-galactopyranosyl-D-arabinose | 4-O-β-D-galactopyranosyl-D-(1-¹³C)glucose (D-Lactose-1-¹³C) and mannose epimer | Can be synthesized from a precursor with one fewer carbon. | Chromatographic separation | osti.gov |

| Chemical Synthesis | Acetic anhydride, HBr/acetic acid | 1'-bromo-2',3',6',2,3,4,6-hepta-O-acetyl-α-D-lactose | A four-step synthesis starting with acetylation of β-D-lactose. | NMR, Mass Spectrometry | vulcanchem.com |

| Enzymatic Synthesis | UDP-D-[1-¹³C]galactose, Galactosyltransferase | ¹³C-labeled tetrasaccharide: [1-¹³C]Galβ1,4GlcNAcβ1,3Galβ1,4GlcNAc | 94% incorporation efficiency of the labeled galactose. | HPLC, MALDI-TOF MS, NMR | oup.com |

| Enzymatic Synthesis | UDPgalactosyltransferase (from bovine milk) | Galβ(1→4)Glc, Galβ(1→4)GlcNAc-β-hexanolamine (with ¹³C-enriched galactose) | Yields greater than 90% with a 10% excess of the UDPGal donor. | ¹³C NMR for conformational analysis | nih.gov |

| Transglycosylation | β-galactosidase from Bacillus circulans, Lactose, Sucrose | Lactosucrose and its analogues | The enzyme is a suitable biocatalyst for producing these oligosaccharides. | HPLC, Mass Spectrometry, NMR | nih.gov |

Chromatographic Techniques for Purity Verification (e.g., HPLC)

The verification of purity for isotopically labeled compounds such as D-Lactose-1-13C is critical to ensure the accuracy of the studies in which it is used. Chromatographic techniques are fundamental in separating the target compound from starting materials, byproducts, and potential unlabeled lactose impurities. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, with commercial standards of this compound monohydrate often demonstrating a purity of ≥99% by HPLC analysis. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for lactose quantification. The choice of detector is crucial for sensitivity and specificity.

Refractive Index Detection (HPLC-RID): This is a common method for analyzing carbohydrates like lactose. lcms.cz It is effective for quantification, and validated methods have shown good linearity and a limit of detection as low as 0.04 mg/mL. journal-of-agroalimentary.roresearchgate.net However, RI detection is sensitive to changes in temperature and mobile phase composition, making it unsuitable for gradient elution. lcms.cz

Mass Spectrometry Detection (LC-MS/MS): Coupling HPLC with tandem mass spectrometry offers superior sensitivity and specificity, allowing for the quantification of lactose in complex matrices. uniba.it In these analyses, this compound itself often serves as an ideal internal standard for the quantification of unlabeled lactose due to its chemical identity and different mass. uniba.it The use of ¹³C-labeled standards is a key component of methodologies like Isotopic Ratio Outlier Analysis (IROA), which helps distinguish biological signals from analytical artifacts. frontiersin.org

High-Performance Anion-Exchange Chromatography (HPAEC): This technique, often paired with pulsed amperometric detection (PAD), is highly effective for separating carbohydrates. Columns such as the CarboPac series are used for the detailed analysis and quantification of lactose and related oligosaccharides. nih.gov

Sample Preparation and Other Chromatographic Methods:

Solid-Phase Extraction (SPE): Before chromatographic analysis, samples may require purification to remove interfering substances like salts. Graphitized carbon-based SPE is an effective method for purifying milk oligosaccharides while removing the bulk of lactose. nih.gov

Gas-Liquid Chromatography (GLC): While less direct than HPLC, GLC has been used to measure the anomeric ratio of lactose. This method requires a chemical derivatization step to make the sugar sufficiently volatile for gas-phase analysis. acs.org

Column Chromatography: Large-scale purification can be achieved using column chromatography with cation exchange resins. This process allows for the separation of lactose from proteins and salts in a sample matrix. google.com

The following table summarizes key chromatographic techniques used for the analysis and purity verification of lactose.

| Technique | Detector/Column Type | Principle | Key Findings and Applications | Citations |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Refractive Index (RI) | Separation based on polarity, with detection based on changes in the refractive index of the eluent caused by the analyte. | A fast and simple method for lactose quantification in dairy products with a limit of detection of 0.04 mg/mL. journal-of-agroalimentary.roresearchgate.net Purity of commercial this compound is often certified using HPLC. sigmaaldrich.com | sigmaaldrich.comjournal-of-agroalimentary.roresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Separation by HPLC followed by mass-based detection and fragmentation, providing high specificity and sensitivity. | Able to quantify lactose with high precision and repeatability. uniba.it this compound is used as an internal standard for accurate quantification. uniba.it | uniba.it |

| High-Performance Anion-Exchange Chromatography (HPAEC) | Pulsed Amperometric Detector (PAD) / CarboPac Columns | Separation of anions and carbohydrates in their anionic form at high pH on a specialized resin. | Used for the detailed quantification of lactose and separation from other milk oligosaccharides. nih.gov | nih.gov |

| Gas-Liquid Chromatography (GLC) | Flame Ionization Detector (FID) | Separation of volatile compounds in the gas phase. Requires prior derivatization of lactose. | Measures the anomeric equilibrium ratio of lactose in solutions. acs.org | acs.org |

| Column Chromatography | Cation Exchange Resin | Separation based on ionic interactions. | Effective for the specific separation and purification of lactose from milk proteins and salts on an industrial scale. google.com | google.com |

Advanced Spectroscopic Characterization and Applications of D Lactose 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique used to obtain detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For isotopically labeled compounds such as D-Lactose-1-¹³C, NMR is particularly insightful, allowing for the precise tracking of the labeled carbon atom.

One-Dimensional ¹³C NMR Spectroscopic Analysis of Labeled Carbohydrates

One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental technique for the analysis of ¹³C-labeled carbohydrates. The selective enrichment of a specific carbon atom, such as the C-1 position in D-Lactose-1-¹³C, dramatically enhances the signal intensity of that carbon, making it easily distinguishable from the other carbon atoms at natural abundance (approximately 1.1%). This selective labeling simplifies spectral analysis and enables precise measurements.

The chemical environment surrounding a nucleus dictates its resonance frequency, or chemical shift, in an NMR spectrum. In carbohydrates, the anomeric carbon (C-1) is particularly sensitive to its stereochemical environment. The ¹³C NMR spectrum of lactose (B1674315) in solution shows two distinct signals for the anomeric carbon of the glucose unit, corresponding to the α and β anomers, which are in equilibrium. nih.gov The ¹³C-labeling at the C-1 position of the galactose moiety in D-Lactose-1-¹³C allows for unambiguous identification of this specific carbon's resonance.

Solid-state ¹³C NMR analysis of monosaccharides has shown that the anomeric center (C-1) typically reveals two well-resolved resonances for the α and β forms, often separated by 3-5 ppm. nih.gov The specific chemical shifts are influenced by factors such as the formation of glycosidic linkages and the presence of crystal water, with changes of up to 14 ppm observed between monosaccharides and disaccharides, particularly at the linkage atoms. mdpi.com For D-Lactose-1-¹³C, perturbations in the chemical shift of the labeled C-1 of the galactosyl unit can provide information on intermolecular interactions and conformational changes. The technique of specific ¹³C enrichment not only identifies the labeled carbon but also aids in assigning more distant carbon resonances through scalar carbon-carbon coupling.

| Carbon Atom | α-Lactose Chemical Shift (ppm) | β-Lactose Chemical Shift (ppm) |

| Galactose Unit | ||

| C-1' | 104.5 | 104.5 |

| C-2' | 72.0 | 72.0 |

| C-3' | 73.2 | 73.2 |

| C-4' | 69.4 | 69.4 |

| C-5' | 75.8 | 75.8 |

| C-6' | 61.8 | 61.8 |

| Glucose Unit | ||

| C-1 | 92.8 | 96.7 |

| C-2 | 72.8 | 75.2 |

| C-3 | 73.7 | 76.5 |

| C-4 | 79.9 | 79.9 |

| C-5 | 75.2 | 76.1 |

| C-6 | 61.3 | 61.3 |

Note: This table presents typical ¹³C chemical shifts for unlabeled lactose in an aqueous solution. In D-Lactose-1-¹³C, the signal for the C-1' of the galactose unit would be significantly enhanced.

A key advantage of ¹³C NMR spectroscopy is its application in quantitative analysis. acs.org By integrating the area of a specific resonance peak, the concentration of the corresponding nucleus can be determined. For D-Lactose-1-¹³C, the enhanced signal from the labeled C-1 position allows for highly accurate and reproducible quantification. This is particularly useful for determining the ratio of anomers in solution or for tracking the conversion of lactose into various metabolites over time. acs.org

Studies on ¹³C-labeled aldohexoses have demonstrated the ability to detect and quantify even minor tautomeric forms, such as aldehydes and hydrates, which exist in very low percentages (e.g., 0.0032% to 0.09% for aldehydes). nd.edu The combination of isotope labeling, signal averaging, and high magnetic fields provides a signal-to-noise ratio sufficient for accurate integration of these low-intensity signals. nd.edu This quantitative capability is crucial for metabolic studies where the concentration of labeled substrates and products must be precisely measured.

Two-Dimensional Heteronuclear NMR (e.g., ¹H-¹³C HSQC) for Positional Carbon Assignments

Two-dimensional (2D) NMR techniques provide significantly more structural information by correlating different nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. researchgate.netresearchgate.net

In an ¹H-¹³C HSQC spectrum of D-Lactose-1-¹³C, a cross-peak will appear at the coordinates corresponding to the ¹H chemical shift of the proton attached to C-1 of the galactose unit and the ¹³C chemical shift of the labeled C-1 itself. This provides an unambiguous assignment of both the proton and carbon resonances for that specific position. rsc.org This is a powerful tool for confirming the position of the label and for assigning the resonances of neighboring atoms. The HSQC experiment benefits from the higher sensitivity of ¹H detection while still utilizing the wide chemical shift range of ¹³C, which provides excellent signal dispersion. researchgate.net

Investigation of Isotope Effects in NMR Spectroscopy of D-Lactose-1-13C

The substitution of a ¹²C atom with a ¹³C isotope can induce small but measurable changes in the chemical shifts of neighboring nuclei, a phenomenon known as the isotope effect. These effects can be observed in both ¹H and ¹³C NMR spectra. For instance, one-bond and two-bond ¹³C isotope shifts on ¹H chemical shifts are typically in the range of -1.5 to -2.5 parts per billion (ppb) and -0.7 ppb, respectively. nih.gov

Furthermore, isotope effects can be used to study reaction mechanisms and equilibria. For example, the ¹⁸O isotope-induced shift in ¹³C NMR has been used to study the kinetics of oxygen exchange at the anomeric carbon of D-[1-¹³C]glucose. nih.gov Similarly, deuterium equilibrium isotope effects on the anomerization of ¹³C-labeled sugars have been measured to understand tautomeric equilibria. nd.edu For D-Lactose-1-¹³C, such studies could reveal subtle details about its chemical behavior and interactions in solution.

| Isotope Effect | Typical Shift Magnitude (ppb) | Nucleus Observed |

| One-bond ¹³C on ¹H | -1.5 to -4.4 | ¹H |

| Two-bond ¹³C on ¹H | -0.7 to -1.0 | ¹H |

| ¹⁸O on ¹³C (anomeric) | ~28 | ¹³C |

In Situ and In Vivo NMR Approaches for Monitoring this compound Metabolism

A significant application of ¹³C-labeled compounds is in monitoring metabolic pathways in real-time within intact cells (in situ) or living organisms (in vivo). springernature.com By administering D-Lactose-1-¹³C as a substrate, the journey of the ¹³C label can be followed as it is incorporated into various downstream metabolites. This provides direct insight into metabolic fluxes and pathway activities. mriquestions.comscispace.com

The principles for tracking D-Lactose-1-¹³C metabolism are well-established from extensive studies using [1-¹³C]glucose. sciencecentral.inmdpi.com After cellular uptake and enzymatic cleavage of lactose into glucose and galactose, the [1-¹³C]galactose can be converted to [1-¹³C]glucose-6-phosphate and enter glycolysis. The ¹³C label is then transferred to [3-¹³C]pyruvate, which can enter the tricarboxylic acid (TCA) cycle. sciencecentral.in Subsequent metabolic activity leads to the incorporation of the ¹³C label into the carbon backbones of neurotransmitters like glutamate and glutamine. sciencecentral.innih.gov By monitoring the appearance and relative intensities of ¹³C signals in these metabolites over time, researchers can quantitatively study energy metabolism and neurotransmission non-invasively. nih.gov

Mass Spectrometry (MS) for Isotopic Labeling Analysis and Metabolite Profiling

Mass spectrometry stands as a powerful analytical technique for the study of isotopically labeled compounds, offering high sensitivity and specificity. In the context of this compound, MS-based methods are instrumental in tracing the fate of the labeled carbon atom through various metabolic pathways, providing insights into lactose metabolism and its subsequent downstream effects.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites in complex biological matrices. This technique's precision is crucial for accurately determining the extent of isotopic labeling. The use of this compound as an internal standard in quantitative assays allows for the correction of matrix effects and variations in instrument response, thereby enhancing the accuracy and reliability of the measurements.

In a typical LC-MS/MS workflow, the sample containing this compound is first subjected to chromatographic separation to isolate the analyte of interest from other components in the matrix. The separated analyte is then introduced into the mass spectrometer, where it is ionized. For lactose analysis, electrospray ionization (ESI) is a commonly employed technique.

Following ionization, the precursor ion corresponding to this compound is selected in the first quadrupole (Q1) and subjected to collision-induced dissociation (CID) in the collision cell (Q2). The resulting fragment ions are then analyzed in the third quadrupole (Q3). By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), a high degree of specificity and sensitivity can be achieved. For this compound, a specific MRM transition would be monitored to distinguish it from its unlabeled counterpart and other structurally similar compounds. For instance, a method for quantifying lactose in milk has utilized labeled 1-13C lactose as an internal standard, monitoring the transitions 387→161 and 393→167 in MRM mode to overcome the variability associated with the ESI interface nih.gov.

The table below summarizes typical parameters for an LC-MS/MS method for the analysis of this compound.

| Parameter | Value |

| Chromatography | |

| Column | Amide HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ or adducts (e.g., [M+HCOO]⁻) |

| Collision Gas | Argon |

| Product Ion (Q3) | Specific fragment ions |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters. Actual values may vary depending on the specific instrumentation and experimental conditions.

The introduction of a stable isotope, such as 13C, into a molecule results in the formation of isotopologues—molecules that are identical in chemical structure but differ in their isotopic composition researchgate.net. Mass spectrometry can distinguish between these isotopologues based on their mass-to-charge (m/z) ratio. The collection of the relative abundances of all the isotopologues of a given molecule is known as its Mass Isotopomer Distribution (MDV) researchgate.net.

For this compound, the presence of a single 13C atom at the C1 position of the glucose moiety results in a mass increase of approximately 1 Dalton compared to unlabeled lactose. Therefore, in the mass spectrum, the most abundant isotopologue of this compound will be the M+1 peak, where M is the mass of the unlabeled lactose molecule. The MDV will show a high fractional abundance for the M+1 isotopologue, with the M+0 peak (representing any unlabeled lactose present) and peaks at higher masses (representing the natural abundance of other heavy isotopes like 13C and 18O) being significantly less abundant.

The interpretation of the MDV for this compound and its downstream metabolites is fundamental to isotopic tracing studies. By tracking the incorporation of the 13C label into other molecules, researchers can elucidate metabolic pathways. For example, if this compound is metabolized to glucose and galactose, and subsequently enters glycolysis, the 13C label can be traced in glycolytic intermediates like pyruvate (B1213749) and lactate (B86563). The position of the label in these metabolites can provide further insights into the specific enzymatic reactions that have occurred.

The following table illustrates a theoretical Mass Isotopomer Distribution for a pure sample of this compound, considering its natural isotopic abundance.

| Isotopologue | Mass Shift | Theoretical Fractional Abundance |

| M+0 | 0 | Low (reflects any unlabeled impurity) |

| M+1 | +1 | High (primary labeled species) |

| M+2 | +2 | Low (reflects natural abundance of 13C and other heavy isotopes) |

| M+3 | +3 | Very Low |

This table represents a simplified theoretical distribution. The actual measured distribution may vary based on the isotopic purity of the this compound and the resolution of the mass spectrometer.

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of 13C-labeled compounds, particularly for volatile and semi-volatile metabolites. For non-volatile molecules like lactose, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. A common derivatization method for carbohydrates is silylation, which involves replacing the active hydrogens in the hydroxyl groups with trimethylsilyl (TMS) groups.

Once derivatized, the this compound-TMS derivative can be separated by gas chromatography and subsequently analyzed by mass spectrometry. Electron ionization (EI) is often used in GC-MS, which results in extensive fragmentation of the molecule. This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the compound.

The analysis of the fragmentation pattern of this compound-TMS can provide valuable information about the position of the 13C label. The mass of the fragment ions will be shifted by one mass unit if the fragment contains the 1-13C labeled carbon. By carefully analyzing the mass spectrum and comparing it to the fragmentation pattern of the unlabeled lactose derivative, it is possible to deduce which fragments retain the label. This information is crucial for metabolic flux analysis, as it allows for the tracing of specific carbon atoms through metabolic pathways.

The table below shows some of the expected key fragment ions for a TMS-derivatized lactose and the expected mass shift for the this compound isotopologue.

| Fragment Ion (Unlabeled) | Description | Expected m/z for this compound-TMS Fragment |

| m/z 204 | Furanose ring fragment | m/z 205 |

| m/z 217 | Pyranose ring fragment | m/z 218 |

| m/z 361 | Monosaccharide unit fragment | m/z 362 |

The m/z values are illustrative and depend on the specific derivatization and fragmentation conditions.

Synergistic Integration of NMR and MS Data for Comprehensive Isotopic Tracing Insights

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a powerful and comprehensive approach to isotopic tracing studies with this compound. These two techniques provide complementary information, and their synergistic integration can lead to a more complete understanding of metabolic pathways and fluxes.

NMR spectroscopy, on the other hand, provides detailed information about the specific position of the 13C label within a molecule. While generally less sensitive than MS, NMR can distinguish between different positional isomers (isotopomers) of a labeled metabolite. For instance, if the 1-13C from the glucose moiety of lactose is incorporated into a three-carbon compound like pyruvate, NMR can determine whether the label is at the C1, C2, or C3 position of the pyruvate molecule. This positional information is often crucial for differentiating between different metabolic pathways.

The complementary nature of these two techniques allows for a more robust and comprehensive analysis than either method could provide alone, leading to deeper insights into the metabolic fate of this compound.

D Lactose 1 13c in Metabolic Research and Flux Analysis

Fundamental Principles of Stable Isotope Tracing with D-Lactose-1-13C

Stable isotope tracing with this compound is predicated on the principle that the ¹³C label acts as a distinguishable marker. When cells or organisms metabolize this labeled lactose (B1674315), the ¹³C atom is incorporated into downstream metabolites. By analyzing the distribution of this label in various metabolic products, researchers can deduce the pathways through which the lactose was processed and the relative rates of these pathways. embopress.org This technique assumes that the isotopic label does not significantly alter the biochemical properties of the molecule, an assumption that generally holds true for ¹³C. sci-hub.se

Experimental Design Considerations for ¹³C-Tracer Studies, including Isotopic Steady State

The design of ¹³C-tracer studies using this compound requires careful consideration of several factors to ensure the generation of informative and reliable data. frontiersin.orgnih.gov A primary goal is to achieve an isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites becomes constant over time. oup.complos.org This state indicates that the distribution of the ¹³C label has reached equilibrium within the metabolic network, allowing for the accurate calculation of metabolic fluxes. oup.comresearchgate.net

Key experimental design considerations include:

Tracer Selection and Purity: The choice of this compound with high isotopic purity (e.g., 99 atom % ¹³C) is critical to minimize interference from naturally occurring isotopes. sigmaaldrich.comsigmaaldrich.com

Tracer Concentration: The concentration of the labeled substrate must be sufficient to induce detectable labeling in downstream metabolites without perturbing the normal metabolic state of the system.

Duration of Labeling: The time required to reach isotopic steady state varies depending on the organism, cell type, and the turnover rates of the metabolite pools. plos.org Preliminary time-course experiments are often necessary to determine the optimal labeling duration.

Control Experiments: The use of unlabeled lactose in parallel experiments is essential to correct for the natural abundance of ¹³C and to provide a baseline for comparison. researchgate.net

Sampling and Quenching: Rapid and effective methods for sampling and quenching metabolic activity are crucial to preserve the in vivo labeling patterns of metabolites. nih.gov

Table 1: Key Parameters in Designing ¹³C-Tracer Studies

| Parameter | Description | Importance |

| Tracer | The specific ¹³C-labeled substrate used. | The position of the label determines which pathways can be resolved. |

| Isotopic Purity | The percentage of the tracer molecule that contains the ¹³C label. | High purity is necessary for accurate quantification of label incorporation. |

| Isotopic Steady State | The point at which the isotopic enrichment of metabolites becomes constant. oup.complos.org | Essential for the application of steady-state MFA models. oup.com |

| Metabolic Steady State | A state where the concentrations of intracellular metabolites are constant. nih.govoup.com | A prerequisite for most MFA studies to simplify flux calculations. nih.govoup.com |

| Sampling Time Points | The specific times at which samples are collected for analysis. | Critical for both steady-state and non-stationary MFA to capture the dynamics of label incorporation. vanderbilt.edu |

Methodologies for Tracer Administration in In Vitro and In Vivo Biological Systems

The method of administering this compound depends on whether the study is conducted in vitro (in cultured cells) or in vivo (in a whole organism). creative-proteomics.com

In Vitro Administration:

For cell culture experiments, this compound is typically dissolved in a defined culture medium and provided as the primary or a supplementary carbon source. mdpi.comnih.gov The administration is relatively straightforward, allowing for precise control over the tracer concentration and labeling duration. nih.gov Common in vitro systems include microbial fermentations and mammalian cell cultures. nih.govmdpi.com

In Vivo Administration:

Administering this compound to living organisms is more complex and requires methods that ensure controlled delivery and account for systemic metabolism. creative-proteomics.com Techniques include:

Oral Gavage or Dietary Supplementation: The tracer can be administered orally, which is relevant for studying digestion and absorption in the gastrointestinal tract. creative-proteomics.com

Intravenous Infusion: For direct introduction into the circulatory system, continuous intravenous infusion is often employed to maintain a stable concentration of the tracer in the bloodstream. creative-proteomics.combiorxiv.org This method allows for the study of whole-body and tissue-specific metabolism.

Intraperitoneal Injection: This method provides another route for systemic delivery of the tracer. creative-proteomics.com

In a study on premature infants, D-[1-¹³C]lactose was administered via primed continuous orogastric infusions to investigate their capacity for lactose digestion. physiology.orgnih.gov This approach allowed for the monitoring of ¹³C enrichment in plasma glucose to estimate the in vivo hydrolysis of lactose. physiology.orgnih.gov

Quantitative ¹³C Metabolic Flux Analysis (¹³C-MFA) Methodologies Utilizing this compound

Quantitative ¹³C-MFA is a powerful technique that uses the isotopic labeling data from this compound experiments to calculate the rates (fluxes) of intracellular metabolic reactions. frontiersin.orgmdpi.com It involves integrating the experimental data with a computational model of the metabolic network. mdpi.comnih.gov

Development of Computational Algorithms and Metabolic Network Models for Flux Estimation

The estimation of metabolic fluxes from ¹³C labeling data is a computationally intensive process that relies on sophisticated algorithms and detailed metabolic network models. researchgate.netfrontiersin.org

Metabolic Network Models: These models are mathematical representations of the biochemical reactions occurring within a cell. researchgate.netmdpi.com They include the stoichiometry of each reaction and the atom transitions that describe how carbon atoms are rearranged during enzymatic conversions. embopress.org

Computational Algorithms: Various software packages and algorithms have been developed to solve the complex system of equations that relate metabolic fluxes to the measured isotopic labeling patterns. mdpi.com These tools, such as INCA, OpenFLUX2, and 13CFLUX2, employ iterative methods to find the best fit between the simulated and experimental data. mdpi.com The elementary metabolite unit (EMU) framework is a widely used algorithm that significantly reduces the computational complexity of these calculations. nih.gov

Mathematical Approaches for Resolving Intracellular Fluxes from Labeling Patterns

The core of ¹³C-MFA involves solving an inverse problem: inferring the unknown intracellular fluxes from the measured distribution of ¹³C isotopes in metabolites. embopress.org This is achieved by minimizing the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the metabolic model for a given set of fluxes. nih.gov

The mathematical process typically involves:

Isotopomer Balance Equations: A system of algebraic equations is constructed that describes the isotopic state of each metabolite pool at isotopic steady state. plos.org

Flux Estimation: Numerical optimization algorithms are used to find the set of metabolic fluxes that best explains the measured isotopomer distributions, typically by minimizing a sum of squared residuals. nih.gov

Statistical Analysis: Once a best-fit flux distribution is obtained, statistical methods, such as Monte Carlo simulations, are used to assess the precision and confidence intervals of the estimated fluxes. nih.gov

Advancements in ¹³C Isotopically Non-Stationary Metabolic Flux Analysis

While traditional ¹³C-MFA relies on the assumption of isotopic steady state, this condition can be slow to achieve in systems with large metabolite pools or slow turnover rates. nih.govvanderbilt.edu Isotopically non-stationary ¹³C-MFA (INST-MFA) has emerged as a powerful alternative that analyzes the transient labeling dynamics before a steady state is reached. nih.govvanderbilt.edu

Key advantages of INST-MFA include:

Reduced Experimental Time: INST-MFA significantly shortens the duration of labeling experiments. nih.gov

Applicability to Slow-Growing Systems: It is particularly well-suited for studying metabolism in systems where achieving isotopic steady state is impractical, such as in many mammalian cell cultures. nih.gov

Estimation of Pool Sizes: In addition to fluxes, INST-MFA can provide estimates of intracellular metabolite pool sizes, which is not possible with steady-state MFA. nih.gov

The computational framework for INST-MFA is more complex than for steady-state MFA, as it involves solving a system of differential equations that describe the time-dependent changes in isotopomer labeling. nih.gov However, the development of specialized algorithms and software has made this powerful technique more accessible for a wider range of biological systems. nih.govvanderbilt.edu For instance, INST-MFA has been successfully applied to study the metabolism of Pichia pastoris during recombinant protein production and to quantify fluxes in human platelets. nih.govnih.gov

Table 2: Comparison of Steady-State MFA and INST-MFA

| Feature | Steady-State ¹³C-MFA | Isotopically Non-Stationary ¹³C-MFA (INST-MFA) |

| Isotopic State | Requires isotopic steady state. oup.complos.org | Analyzes transient isotopic labeling. nih.govvanderbilt.edu |

| Experimental Duration | Typically longer, to ensure steady state is reached. nih.gov | Shorter, as only the initial labeling dynamics are needed. nih.gov |

| Output | Provides estimates of metabolic fluxes. frontiersin.org | Provides estimates of both metabolic fluxes and metabolite pool sizes. nih.gov |

| Applicability | Well-suited for fast-growing microorganisms. researchgate.net | Advantageous for systems with slow turnover rates, like mammalian cells. nih.govnih.gov |

| Computational Model | Based on algebraic equations. plos.org | Based on ordinary differential equations. nih.gov |

Elucidation of Carbohydrate Catabolism Pathways with this compound

This compound is instrumental in dissecting the breakdown of carbohydrates (catabolism) within various organisms. By following the journey of the ¹³C label, researchers can delineate the specific routes of lactose metabolism and its subsequent integration into central metabolic networks.

The initial step in lactose catabolism is its hydrolysis into glucose and galactose. uomustansiriyah.edu.iqlibretexts.org When organisms are fed this compound, the ¹³C label is specifically located on the C1 position of the resulting glucose molecule. This labeled glucose can then be traced as it enters various metabolic pathways.

A significant application of this tracing is in studying the "Bifid Shunt," a unique metabolic pathway found in Bifidobacterium species. nih.govnih.govfrontiersin.org This pathway is a key adaptation for these bacteria, which are prevalent in the gut of breast-fed infants where lactose is the primary carbohydrate source. nih.gov By using this compound, researchers have confirmed that the bifid shunt is the primary, if not sole, pathway for energy extraction from lactose in these organisms. nih.gov The labeled glucose-6-phosphate derived from the lactose enters this shunt, and the distribution of the ¹³C label in the resulting end products provides direct evidence of the pathway's activity and flux. nih.govasm.org

Studies in premature infants have also utilized this compound to assess their capacity for lactose digestion. nih.gov By administering [1-¹³C]glucose and this compound on consecutive days and monitoring the isotopic enrichment of plasma glucose, researchers can distinguish between unmetabolized glucose and glucose that has been processed. nih.gov This method allows for the calculation of the fraction of dietary lactose that is hydrolyzed in vivo, providing crucial information on the maturation of digestive processes. nih.gov The results from such studies suggest that lactose digestion is efficient in premature infants by a postconceptional age of 34 weeks. nih.gov

Following the initial breakdown of lactose, the ¹³C label from this compound can be tracked into various downstream metabolites, offering a quantitative map of carbon flow. In organisms like Bifidobacterium, the metabolism of the [1-¹³C]glucose moiety of lactose primarily yields [2-¹³C]acetate. nih.gov However, smaller quantities of [3-¹³C]lactate and [2-¹³C]ethanol are also produced, and their detection confirms the specific cleavage and rearrangement reactions occurring within the bifid shunt. nih.gov

The ratios of these end products can shift depending on factors like the specific strain and growth conditions. For instance, in Clostridium thermolacticum, ethanol (B145695) and acetate (B1210297) are the main products of lactose fermentation at higher dilution rates, while lactate (B86563) accumulation increases at lower rates. scispace.com Similarly, in Lactococcus lactis, variations in fermentation conditions can influence the fluxes towards lactate, acetate, and ethanol. nih.gov

The use of ¹³C-labeled substrates is crucial for resolving the fluxes through these branching pathways. nih.govresearchgate.net By analyzing the labeling patterns of these key metabolites, researchers can gain a detailed understanding of the metabolic network's response to different environmental cues. nih.govnih.gov

Interactive Data Table: End Products from [1-¹³C]Lactose Metabolism in Bifidobacterium animalis subsp. lactis

| Labeled Substrate | Labeled End Product | Concentration (mM) | Unlabeled End Products | Unlabeled Concentrations (mM) | Carbon Recovery (%) |

| [1-¹³CGlc]Lac | [2-¹³C]acetate | Main product | Acetate | 36.2 ± 3.2 | 95.0 ± 1.1 |

| [3-¹³C]lactate | 0.4 ± 0.2 | Lactate | 19.9 ± 1.4 | ||

| [2-¹³C]ethanol | 0.6 ± 0.1 | Ethanol | 3.0 ± 2.0 | ||

| Formate | 5.2 ± 1.9 | ||||

| [1-¹³CGal]Lac | [3-¹³C]lactate | 0.5 ± 0.1 | Acetate | 38.4 ± 2.3 | 99.4 ± 6.08 |

| [2-¹³C]ethanol | < Detection limit | Lactate | 22.2 ± 2.9 | ||

| Ethanol | 2.6 ± 0.6 | ||||

| Formate | 3.4 ± 0.6 |

Data adapted from a study on Bifidobacterium animalis subsp. lactis. nih.gov

Metabolic flux analysis using ¹³C-labeled substrates like this compound is essential for understanding the intricate connections between different central metabolic pathways. ethz.chnih.gov The glucose-6-phosphate derived from lactose hydrolysis stands at a critical metabolic juncture, from where it can be channeled into either glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP). mhmedical.com

The PPP is an alternative route for glucose metabolism that generates NADPH, essential for reductive biosynthesis and antioxidant defense, and precursors for nucleotide synthesis. mhmedical.comnih.gov The flow of carbon through glycolysis and the PPP can be interconnected. researchgate.net Tracing studies with specifically labeled glucose molecules can elucidate the relative contributions of these pathways. oup.com For instance, the metabolism of [1-¹³C]glucose through the oxidative branch of the PPP results in the loss of the ¹³C label as CO₂, which can be quantified to determine pathway flux. oup.comnih.gov

In organisms that utilize the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the intermediates from the non-oxidative part of the PPP can re-enter glycolysis, creating a complex network of reactions. oup.com By analyzing the labeling patterns in glycolytic end products like lactate and pyruvate (B1213749) derived from this compound, researchers can quantify the degree of carbon shuffling between these two fundamental pathways. This provides a detailed picture of how a cell balances its energy needs (primarily from glycolysis) with its biosynthetic and redox requirements (supported by the PPP).

Investigation of Anabolic and Biosynthetic Pathways using this compound

Beyond its role in energy production, the carbon derived from lactose is a fundamental building block for the synthesis of new cellular components (anabolism). This compound allows researchers to trace the incorporation of lactose-derived carbon into the very fabric of the cell.

The ¹³C label from this compound can be tracked into a wide array of macromolecules that constitute cellular biomass, including proteins, nucleic acids, and lipids. For example, the carbon skeletons of many amino acids are derived from intermediates of glycolysis and the TCA cycle. By hydrolyzing proteins from cells grown on this compound and analyzing the isotopic enrichment of the constituent amino acids, scientists can quantify the contribution of lactose to protein synthesis. physiology.orgbiorxiv.org

This approach has been used to study the anabolic fate of amino acids and the impact of nutrient supply on protein synthesis. physiology.orgcambridge.org Similarly, the ribose-5-phosphate (B1218738) produced via the pentose phosphate pathway, which can be derived from the glucose moiety of lactose, is a direct precursor for the synthesis of nucleotides (the building blocks of DNA and RNA). asm.org Therefore, tracing the ¹³C label into the ribose component of nucleic acids provides a direct measure of the flux from lactose towards nucleic acid biosynthesis. This type of analysis is a cornerstone of ¹³C metabolic flux analysis (¹³C-MFA), a powerful technique to quantify intracellular fluxes throughout the metabolic network. ethz.chnih.govnih.gov

The monosaccharides derived from lactose hydrolysis, glucose and galactose, are also precursors for the synthesis of a vast array of complex carbohydrates and glycans. nih.gov These molecules play critical roles in cellular structure, signaling, and recognition. In many bacteria, lactose metabolism is linked to the production of exopolysaccharides (EPS), which are important for biofilm formation and protection. plos.org Studies have shown that lactose can be a superior carbon source for EPS production compared to other sugars. plos.orgjmb.or.kr

The synthesis of these complex glycans involves the formation of nucleotide sugar precursors, such as UDP-glucose and UDP-galactose. nih.govrsc.org The glucose moiety from this compound can be converted to glucose-1-phosphate and then to UDP-glucose, which can be used by glycosyltransferases to build complex glycan structures. nih.gov By tracing the ¹³C label, researchers can follow the path of lactose-derived carbon into these nucleotide sugar pools and subsequently into the final glycan products. This provides valuable insights into the regulation of glycan biosynthesis and the metabolic engineering of microorganisms for the production of valuable polysaccharides. nih.govnih.gov

Comparative Metabolic Studies Using this compound

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical networks. This compound, a lactose molecule labeled with a heavy carbon isotope at the C1 position of its glucose moiety, serves as a powerful tracer for elucidating metabolic pathways. When introduced into a biological system, this compound is first hydrolyzed by the enzyme lactase (β-galactosidase) into its constituent monosaccharides: unlabeled D-galactose and [1-¹³C]-D-glucose. The labeled glucose then enters central carbon metabolism, allowing researchers to trace its fate and quantify the flux through various pathways. This approach is invaluable for comparative studies, revealing how metabolic processes differ across various biological contexts and conditions.

Analysis of Metabolic Reprogramming in Diverse Biological Contexts

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer, immune cell activation, and developmental processes. encyclopedia.pubnih.gov Stable isotope tracing with substrates like this compound is a key technique for dissecting these metabolic shifts. d-nb.info By following the distribution of the ¹³C label into downstream metabolites, researchers can identify altered pathway activities and discover novel metabolic routes. frontiersin.org

The analysis begins with the cleavage of this compound, which releases [1-¹³C]-D-glucose. This labeled glucose can then be traced through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific location of the label at the C1 position provides distinct labeling patterns in downstream metabolites, which can be detected by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

Research in diverse biological contexts has demonstrated the power of this approach. For example, studies on Myc-induced metabolic reprogramming in B-cells used isotopically nonstationary ¹³C metabolic flux analysis (MFA) to reveal network-wide changes. nih.gov In cells with high expression of the Myc oncoprotein, there was a significant upregulation of mitochondrial oxidative metabolism and amino acid consumption relative to glucose uptake. nih.gov While this specific study may have used labeled glucose directly, the principle is directly applicable to tracing the fate of the [1-¹³C]-glucose derived from this compound.

Comparative studies in premature infants have utilized [¹³C]lactose to understand developmental differences in carbohydrate metabolism. nih.gov These studies compare the absorption and oxidation of lactose with that of glucose, revealing that the metabolism of lactose involves more significant colonic fermentation in infants of shorter gestation. nih.gov This highlights how the ability to metabolize lactose and utilize its components changes with physiological maturation.

Further illustrating metabolic reprogramming, studies in bovine fibroblast-like synoviocytes showed that D-lactate can induce significant metabolic disruption, enhancing glycolysis, gluconeogenesis, and pyruvate metabolism. frontiersin.org This demonstrates the ability of cells to adapt their metabolic machinery in response to specific stimuli, a process that can be meticulously mapped using labeled substrates.

The table below summarizes findings from a comparative study on carbohydrate metabolism, illustrating how metabolic handling differs based on developmental stage.

| Group | Substrate | Observation | Conclusion |

|---|---|---|---|

| JHH Infants (Shorter Gestation) | [¹³C]Lactose | Higher fecal losses of substrate carbon compared to glucose. | Metabolism involves significant malabsorption and colonic fermentation. nih.gov |

| CCH Infants (Longer Gestation) | [¹³C]Lactose | Lower fecal losses of substrate carbon compared to JHH infants. | Increased proximal intestinal absorption and retention of absorbed carbohydrate with maturation. nih.gov |

| JHH & CCH Infants | [¹³C]Glucose | Fecal ¹³C loss did not differ between the two groups. | Glucose absorption is less dependent on gestational age compared to lactose in this context. nih.gov |

Evaluation of Enzyme Activities and Kinetic Parameters within Defined Pathways

This compound is an ideal substrate for studying the activity and kinetics of lactase (β-galactosidase, E.C. 3.2.1.23), the enzyme responsible for its hydrolysis. Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, provides crucial information about enzyme efficiency and function. libretexts.org Key kinetic parameters include the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). libretexts.org

Using this compound, the rate of lactase activity can be directly measured by quantifying the appearance of its labeled product, [1-¹³C]-D-glucose, over time. Techniques like quantitative NMR (qNMR) spectroscopy allow for real-time monitoring of the enzymatic conversion. researchgate.net By performing a single experiment with a sufficient concentration of this compound and collecting spectra continuously, a progress curve can be generated. This curve, which plots product concentration versus time, can be analyzed to determine both Kₘ and Vₘₐₓ without the need for multiple experiments at varying substrate concentrations. researchgate.net

For instance, research on β-galactosidase using unlabeled lactose and qNMR has successfully demonstrated the use of progress curve analysis to determine its kinetic parameters. researchgate.net The same principle applies directly to experiments using this compound, with the added advantage of the specific ¹³C label providing a clear and unambiguous signal for the product, free from interference from the unlabeled galactose also produced.

Other methods for determining enzyme kinetics involve creating linearized plots from initial velocity data, such as the Lineweaver-Burk or Langmuir plots. analis.com.my These graphical methods allow for the estimation of Kₘ and Vₘₐₓ from the slope and intercepts of the linear regression. analis.com.my An experiment using this compound would involve setting up several reactions with different substrate concentrations and measuring the initial rate of [1-¹³C]-glucose production in each.

The table below presents enzyme kinetic parameters for β-galactosidase determined through progress curve analysis, showcasing the type of data that can be obtained using a substrate like this compound.

| Initial Lactose Concentration [S] | Estimated Kₘ (mM) | Estimated Vₘₐₓ (mM/min) | Method |

|---|---|---|---|

| 15 mM | 1.34 | 0.13 | Progress Curve Analysis (qNMR) researchgate.net |

| 20 mM | 1.25 | 0.12 | Progress Curve Analysis (qNMR) researchgate.net |

| 25 mM | 1.30 | 0.13 | Progress Curve Analysis (qNMR) researchgate.net |

| 30 mM | 1.43 | 0.14 | Progress Curve Analysis (qNMR) researchgate.net |

Applications of D Lactose 1 13c in Specific Research Domains

Biochemical Systems and Enzyme Mechanism Research

The specificity of the ¹³C label in D-Lactose-1-13C allows for precise tracking of the glucose portion of the lactose (B1674315) molecule through biochemical reactions. This has been instrumental in elucidating enzyme mechanisms and the intricate interactions between enzymes and their substrates.

The use of isotopically labeled substrates like this compound is a cornerstone of modern molecular enzymology. itmedicalteam.pl By tracking the fate of the ¹³C atom, researchers can gain insights into active site architecture, substrate binding, and the conformational changes that enzymes undergo during catalysis. itmedicalteam.plnih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can follow the labeled carbon, providing a detailed picture of the reaction pathway. itmedicalteam.pl

Computational methods, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, complement these experimental approaches. itmedicalteam.placs.org These simulations can model enzyme-substrate interactions at an atomic level, helping to interpret experimental data and provide a more complete understanding of the catalytic mechanism. acs.org For instance, understanding how an enzyme like β-galactosidase binds and orients lactose in its active site is crucial for explaining its catalytic efficiency. nih.govnih.gov The specific location of the ¹³C label in this compound provides a distinct signal that can be used to validate and refine these computational models.

Kinetic studies are fundamental to understanding enzyme function, and ¹³C-labeled substrates offer a powerful method for dissecting the kinetics of enzymes like lactase (β-galactosidase) and other glycosidases. ualberta.calibretexts.org By monitoring the appearance of products containing the ¹³C label, researchers can determine key kinetic parameters with high precision. educons.edu.rs

For example, in the study of β-galactosidase, which catalyzes the hydrolysis of lactose into glucose and galactose, using this compound allows for the direct observation of the glucose product. nih.govlibretexts.org This enables the determination of reaction rates and the investigation of how factors like substrate concentration, pH, and temperature affect enzyme activity. scholaris.ca Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate with the ¹³C-labeled substrate is compared to the unlabeled substrate, can provide information about the transition state of the reaction, offering deeper insights into the catalytic mechanism. acs.org

Advanced techniques such as stopped-flow and rapid-quench methods can be combined with the use of labeled substrates to study the pre-steady-state kinetics of enzymatic reactions. itmedicalteam.pl This allows for the identification and characterization of reaction intermediates, providing a more complete picture of the catalytic cycle. itmedicalteam.pleducons.edu.rs

Microbial Metabolism and Industrial Fermentation Processes

The metabolism of lactose is a key process in many microorganisms, with significant implications for both human health and industrial biotechnology. This compound serves as a critical tracer for mapping metabolic fluxes and understanding carbohydrate utilization in these organisms.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. creative-proteomics.commdpi.com By providing a detailed map of carbon flow through the metabolic network, ¹³C-MFA can identify bottlenecks and guide the metabolic engineering of microorganisms for improved production of valuable chemicals. mdpi.comresearchgate.net

In this context, this compound is an invaluable tool. When engineered microorganisms are fed this compound, the ¹³C label is incorporated into various metabolic intermediates and end-products. sci-hub.se By analyzing the labeling patterns of these molecules, typically using NMR or mass spectrometry, researchers can calculate the metabolic fluxes throughout the central carbon metabolism. creative-proteomics.comsci-hub.se This information is crucial for optimizing fermentation processes, for example, by identifying gene targets for overexpression or knockout to redirect carbon flux towards a desired product. researchgate.net The use of specifically labeled substrates like this compound can significantly improve the accuracy and resolution of flux estimations compared to uniformly labeled substrates. vanderbilt.edu

Table 1: Key Steps in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

| Step | Description |

| Model Development | A biochemical reaction network of the organism's metabolism is constructed. vanderbilt.edu |

| Tracer Selection | An appropriate ¹³C-labeled substrate, such as this compound, is chosen to maximize the information obtained from the labeling patterns. vanderbilt.edu |

| Labeling Experiment | The microorganism is cultured in a medium containing the ¹³C-labeled substrate. mdpi.com |

| Sample Analysis | Samples of biomass and culture medium are collected, and the isotopic labeling of metabolites is determined using techniques like NMR or GC-MS. creative-proteomics.com |

| Flux Estimation | The experimental labeling data is used in conjunction with the metabolic model to calculate the intracellular reaction rates (fluxes). sci-hub.se |

| Statistical Analysis | The goodness-of-fit of the model is assessed, and confidence intervals for the calculated fluxes are determined. creative-proteomics.com |

Understanding Carbohydrate Utilization in Probiotic Strains (e.g., Bifidobacterium animalis subsp. lactis)

Bifidobacterium species are important probiotics, and their ability to utilize various carbohydrates, including lactose, is central to their beneficial effects on gut health. mdpi.com Studies using specifically labeled lactose, such as [1-¹³Cglucose]lactose and [1-¹³Cgalactose]lactose, have been instrumental in elucidating the metabolic pathways in strains like Bifidobacterium animalis subsp. lactis. researchgate.netnih.gov

By using in vivo ¹³C NMR spectroscopy, researchers can track the fate of the labeled carbon from lactose in real-time within living cells. researchgate.netnih.gov This has provided direct evidence for the metabolic routes used to break down the glucose and galactose moieties of lactose. asm.org For example, such studies have confirmed that the "bifid shunt" is the primary catabolic pathway for both glucose and lactose in B. animalis subsp. lactis. researchgate.netasm.org These experiments also allow for the quantification of metabolic end-products like lactate (B86563) and acetate (B1210297), providing a comprehensive view of the organism's energy metabolism. researchgate.netnih.gov Understanding these metabolic details is crucial for selecting and optimizing probiotic strains for specific health applications. mdpi.com

Eukaryotic Cell Metabolism and Signaling Pathways

The study of metabolism in eukaryotic cells is essential for understanding a wide range of biological processes, from normal cellular function to the development of diseases like cancer. While the direct use of this compound in eukaryotic cells is less common due to the general inability of most mammalian cells to metabolize lactose, the principles of using ¹³C-labeled substrates are highly relevant.

The availability of nutrients like glucose and lactose can regulate gene expression and signaling pathways. nih.gov In bacteria, the lac operon is a classic example of how cells sense and respond to the presence of lactose and glucose. nih.govkhanacademy.org In eukaryotic cells, analogous, though more complex, signaling networks exist to control metabolism in response to nutrient availability. nih.gov

For instance, studies using ¹³C-labeled glucose have been pivotal in understanding the metabolic reprogramming that occurs in cancer cells. lsuhsc.edu These cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Tracing the path of ¹³C from glucose through glycolysis and the TCA cycle provides insights into these metabolic shifts. nih.gov While not a direct substrate for most eukaryotic cells, the knowledge gained from studying lactose metabolism and its regulation in simpler systems can inform our understanding of the more intricate metabolic and signaling networks in eukaryotes. nih.gov The use of ¹³C-labeled metabolites, a field pioneered by studies with substrates like this compound, remains a cornerstone of research into eukaryotic cell metabolism and its role in health and disease. nih.govnih.gov

Tracing Lactose Metabolism in Cultured Cell Lines

The use of this compound in cultured cell lines provides a controlled environment to dissect the intricacies of lactose metabolism at the cellular level. When cells are supplied with this compound, the labeled carbon can be tracked as it is incorporated into various downstream metabolites, revealing the activity of specific metabolic pathways.

For instance, in studies of cancer cell metabolism, researchers utilize 13C-labeled substrates to understand how cancer cells rewire their metabolic networks to support rapid proliferation. researchgate.net While much of the focus has been on glucose and glutamine, labeled lactose can be used to investigate the role of this disaccharide in specific cancer types or under particular microenvironmental conditions. nih.govmdpi.com The labeled carbon from the glucose portion of lactose can be traced through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing a quantitative measure of the metabolic fluxes through these core pathways. researchgate.netnih.gov

The analysis of isotopically labeled metabolites is typically performed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between molecules containing 13C and their unlabeled counterparts, allowing for the precise measurement of label incorporation into intermediates and end-products. mdpi.comnih.gov This data is then used in metabolic flux analysis (MFA) to calculate the rates of intracellular reactions. nih.gov

Research has shown that different 13C-labeled glucose tracers can provide more precise estimates for specific pathways. For example, while [1,2-13C2]glucose is considered optimal for analyzing glycolysis and the PPP, the use of specifically labeled compounds like this compound allows for a focused investigation of pathways directly stemming from the initial breakdown of lactose. nih.gov This can be particularly relevant in studying cell lines derived from tissues where lactose metabolism is physiologically important, or in engineered cells designed to express lactase.

A study on a co-culture of Saccharomyces cerevisiae and Lactococcus lactis utilized lactose with the glucose or galactose moiety labeled with 13C to trace the cross-feeding of metabolites between the two species. embopress.org This approach demonstrated that the bacteria primarily utilized the glucose part of lactose, producing labeled pyruvate (B1213749) and lactate that were then likely consumed by the yeast. embopress.org While this study used lactose labeled on all carbons of either monosaccharide, the principle of tracing the labeled carbon through metabolic pathways is directly applicable to experiments using this compound.

Insights into Nutrient Utilization and Metabolic Adaptation in Health and Disease Models

This compound is a valuable tracer for investigating nutrient utilization and metabolic adaptation in whole-organism models of health and disease. By administering this labeled sugar, researchers can gain a dynamic understanding of how lactose is digested, absorbed, and metabolized under various physiological and pathological conditions. bitesizebio.comnih.gov

One significant area of application is the study of lactose maldigestion and intolerance. The 13C-lactose digestion test offers a non-invasive method to assess lactase activity in the small intestine. nih.govresearchgate.net After oral administration of this compound, the appearance of 13C-labeled glucose in the bloodstream is measured. nih.govphysiology.org A reduced concentration of labeled glucose indicates impaired digestion of lactose. nih.gov This method is considered more accurate than the hydrogen breath test as it directly measures the product of lactose digestion. nih.gov

In a rat model of methotrexate-induced gastrointestinal mucositis, a condition that often leads to malnutrition in cancer patients, [1-13C]lactose was used to assess lactose digestion. The study found a severe decrease in the absorption of lactose-derived [1-13C]glucose in the methotrexate-treated rats, indicating significant damage to the intestinal lining and a loss of lactase function. physiology.org Interestingly, the absorption of glucose itself was not affected, highlighting a specific impairment in lactose digestion. physiology.org

The table below summarizes key findings from a study using [1-13C]lactose to investigate lactose maldigestion in a rat model of chemotherapy-induced mucositis.

| Parameter | Control Group | Methotrexate-Treated Group | Significance |

| Absorption of lactose-derived [1-13C]glucose | Normalized to 100% | Decreased by 4.2-fold | P < 0.01 |

| Jejunal lactase activity | High | Decreased by 19.5-fold | P < 0.01 |

| Jejunal lactase mRNA expression | High | Decreased by 39.7-fold | P < 0.01 |

| Correlation of [1-13C]glucose absorption with villus length | - | rho = 0.86 | P < 0.001 |

| Correlation of [1-13C]glucose absorption with plasma citrulline | - | rho = 0.81 | P < 0.001 |

Data adapted from Fijlstra et al. (2011). physiology.org

Furthermore, studies on metabolic adaptation during lactation have utilized 13C-labeled glucose to understand how the body adjusts to the increased energy demands of milk production. researchgate.netoup.com While these studies did not specifically use this compound, the principles of tracing glucose metabolism are directly relevant. For example, during lactation, there is an increased demand for glucose for lactose synthesis in the mammary gland. cambridge.org Tracing studies can reveal how the body prioritizes glucose for this purpose, for instance, by altering insulin (B600854) sensitivity in other tissues. researchgate.netcambridge.org

Environmental and Agricultural Metabolic Tracing

Stable isotope tracing with compounds like this compound is a powerful technique for unraveling the complex metabolic interactions within environmental and agricultural systems. By introducing a labeled substrate into a system, scientists can follow the flow of carbon through microbial communities and into the surrounding matrix, providing insights into carbon cycling and microbial metabolism. royalsocietypublishing.org

Tracing Carbon Cycling and Microbial Metabolism in Complex Environmental Matrices (e.g., Soil)

In soil ecosystems, microorganisms are the primary drivers of carbon cycling. goettingen-research-online.de Understanding how these microbial communities process different carbon sources is crucial for modeling soil carbon dynamics and the formation of soil organic matter. goettingen-research-online.de The use of 13C-labeled substrates, including sugars like glucose, allows researchers to trace the fate of carbon as it is taken up by microorganisms, incorporated into their biomass, or respired as CO2. goettingen-research-online.demdpi.com

While studies specifically using this compound in soil are less common than those using 13C-glucose, the methodology is directly transferable. The introduction of this compound into a soil sample would allow for the investigation of how soil microbes capable of metabolizing lactose contribute to carbon cycling. The labeled carbon from the glucose moiety would be tracked into microbial biomass, extracellular metabolites, and respired CO2. goettingen-research-online.deresearchgate.net

This approach can reveal the carbon use efficiency (CUE) of the microbial community, which is the proportion of consumed carbon that is allocated to growth versus respiration. goettingen-research-online.demdpi.com A higher CUE indicates that more carbon is being incorporated into microbial biomass, potentially contributing to long-term carbon storage in the soil. mdpi.com

The following table illustrates the type of data that can be obtained from a hypothetical soil incubation study using a 13C-labeled sugar.

| Soil Fraction | Measurement | Interpretation |

| Headspace Gas | 13CO2 concentration | Rate of microbial respiration of the labeled substrate. |

| Microbial Biomass | 13C enrichment (e.g., in PLFAs) | Assimilation of the labeled carbon into microbial cells. goettingen-research-online.de |

| Soil Organic Matter | 13C enrichment | Incorporation of microbial-processed carbon into stable soil pools. |